1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a but-3-en-1-yl substituent. This compound is part of the larger family of carboxylic acids and exhibits unique chemical properties due to its structure.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: The compound can be synthesized through the hydroboration-oxidation of 1-(but-3-en-1-yl)cyclopentene, followed by oxidation to introduce the carboxylic acid group.
Grignard Reaction: Another method involves the Grignard reaction, where 1-bromobut-3-ene reacts with cyclopentyl magnesium bromide, followed by hydrolysis to form the carboxylic acid.
Industrial Production Methods: Industrial production typically involves large-scale versions of these synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: But-3-en-1-ylcyclopentanol or but-3-en-1-ylcyclopentanal.
Substitution: Bromo- or chloro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid
1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid
1-(but-3-en-1-yl)cyclohexane-1-carboxylic acid
Uniqueness: 1-(but-3-en-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, which influence its reactivity and applications. The presence of the cyclopentane ring and the but-3-en-1-yl group provides distinct chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
CAS No. |
152090-65-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-but-3-enylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2H,1,3-8H2,(H,11,12) |
InChI Key |
UNWMLTWGJRRQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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